molecular formula C4H12N2O3 B1667425 Bis-aminooxy-PEG1 CAS No. 93460-33-4

Bis-aminooxy-PEG1

Cat. No. B1667425
CAS RN: 93460-33-4
M. Wt: 136.15 g/mol
InChI Key: ZESQVNWRUDEXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-aminooxy-PEG1 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Synthesis Analysis

Bis-aminooxy-PEG1 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Molecular Structure Analysis

Bis-aminooxy-PEG1 contains total 20 bond(s); 8 non-H bond(s), 6 rotatable bond(s), 2 hydroxylamine(s) (aliphatic), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

The aminooxy groups in Bis-aminooxy-PEG1 can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

Bis-aminooxy-PEG1 has a molecular weight of 136.2 g/mol . It has a molecular formula of C4H12N2O3 . It is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Bioconjugation

Bis-aminooxy-PEG1 is a PEG derivative containing two aminooxy groups. These aminooxy groups can be used in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is a crucial technique in many areas of research and drug development.

Solubility Enhancement

The hydrophilic PEG spacer in Bis-aminooxy-PEG1 increases solubility in aqueous media . This makes it useful in various applications where increasing the solubility of a compound is desirable, such as drug delivery and biomolecule stabilization.

Oxime Bond Formation

Bis-aminooxy-PEG1 reacts with an aldehyde to form an oxime bond . Oxime bonds are used in a variety of chemical reactions and have applications in fields like organic synthesis and materials science.

Hydroxylamine Linkage Formation

If a reductant is used with Bis-aminooxy-PEG1, it will form a hydroxylamine linkage . This can be useful in certain types of chemical reactions and in the creation of certain types of materials.

Drug Delivery

Bis-aminooxy-PEG1 is used in the field of drug delivery . The PEGylation process, which involves attaching PEG chains to drugs or therapeutic proteins, can improve their stability, solubility, and safety.

Research and Development

Bis-aminooxy-PEG1 is used in research and development . Its unique properties make it a valuable tool in the development of new products and techniques in the pharmaceutical and biotechnology industries.

Mechanism of Action

Target of Action

Bis-aminooxy-PEG1 is a PEG-based PROTAC linker . The primary targets of Bis-aminooxy-PEG1 are the proteins that it is designed to degrade. PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

Bis-aminooxy-PEG1, as a PROTAC linker, connects the E3 ubiquitin ligase ligand and the target protein ligand . This connection allows the PROTAC molecule to bring the target protein in close proximity to the E3 ubiquitin ligase, which marks the target protein for degradation by the proteasome . This process exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Bis-aminooxy-PEG1 is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. The E3 ubiquitin ligase, which is part of the PROTAC molecule, tags the target protein with ubiquitin. This ubiquitin tag signals the proteasome to degrade the tagged protein .

Pharmacokinetics

As a peg-based compound, bis-aminooxy-peg1 is likely to have good solubility in aqueous media This property could potentially enhance its bioavailability

Result of Action

The primary result of the action of Bis-aminooxy-PEG1 is the selective degradation of target proteins within cells . By bringing the target protein in close proximity to the E3 ubiquitin ligase, the target protein is marked for degradation by the proteasome . This can lead to the reduction or elimination of the target protein’s function within the cell.

Action Environment

The action of Bis-aminooxy-PEG1 is influenced by the intracellular environment. The efficiency of protein degradation can be affected by factors such as the abundance and activity of the E3 ubiquitin ligase and the proteasome, as well as the stability of the PROTAC molecule itself. The hydrophilic PEG spacer in Bis-aminooxy-PEG1 increases its solubility in aqueous media, which could potentially enhance its stability and efficacy .

Safety and Hazards

Bis-aminooxy-PEG1 is not classified as a hazard . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

Future Directions

Bis-aminooxy-PEG1 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests potential applications in the development of new drugs and therapies.

properties

IUPAC Name

O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQVNWRUDEXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)OCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-aminooxy-PEG1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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